

Application Note: HPLC Method for Simultaneous Determination of Desloratadine and Pseudoephedrine

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Compound of Interest		
Compound Name:	Clarinex-D 12 Hour	
Cat. No.:	B1243075	Get Quote

Introduction

Desloratadine is a non-sedating, long-acting histamine antagonist with selective peripheral H1-receptor antagonist activity. Pseudoephedrine is a sympathomimetic amine commonly used as a nasal decongestant. The combination of these two active pharmaceutical ingredients (APIs) is frequently used in formulations for the relief of allergy and cold symptoms. This application note describes a simple, accurate, and precise reverse-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of desloratadine and pseudoephedrine in bulk and pharmaceutical dosage forms. The method is suitable for routine quality control analysis.

Method Summary

The chromatographic separation is achieved on a C18 or C8 column using a mobile phase composed of a buffer (such as phosphate or ammonium acetate) and an organic modifier (typically acetonitrile or methanol). The detection is carried out using a UV detector at a wavelength where both compounds have adequate absorbance. The method has been validated in accordance with ICH guidelines to ensure its suitability for its intended purpose.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions



A summary of typical instrumentation and chromatographic conditions is presented in the table below. These represent a synthesis of conditions found in the literature and may be adapted as needed.

Parameter	Recommended Conditions
HPLC System	Agilent 1260 Infinity with PDA detector or equivalent
Column	Zorbex Eclipse XDB C18 (250 x 4.6 mm, 5 μm) or Hypersil BDS C8 (250 x 4.6 mm, 5 μm)
Mobile Phase	Phosphate Buffer:Acetonitrile (60:40 v/v) or 10mM Orthophosphoric Acid:Acetonitrile (77:23 v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	30°C
Detection Wavelength	220 nm or 262 nm
Run Time	Approximately 15 minutes

2. Preparation of Solutions

- Mobile Phase Preparation (Phosphate Buffer:Acetonitrile, 60:40 v/v): Dissolve a suitable amount of monobasic potassium phosphate in HPLC grade water to make a buffer solution. Adjust the pH as needed with phosphoric acid. Filter the buffer and acetonitrile separately through a 0.45 μm membrane filter and degas. Mix the filtered buffer and acetonitrile in a 60:40 ratio.
- Standard Stock Solution Preparation: Accurately weigh and transfer approximately 5 mg of Desloratedine and 180 mg of Pseudoephedrine working standards into a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate to dissolve. Make up the volume to the mark with the mobile phase.

Methodological & Application





- Working Standard Solution Preparation: From the standard stock solution, pipette out a suitable aliquot and dilute with the mobile phase to obtain a final concentration of approximately 10 μg/mL of Desloratadine and 360 μg/mL of Pseudoephedrine.[1]
- Sample Preparation (Tablets): Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 5 mg of Desloratadine and 180 mg of Pseudoephedrine into a 100 mL volumetric flask.[1] Add about 70 mL of the mobile phase and sonicate for 15-20 minutes with intermittent shaking to ensure complete dissolution of the drugs. Cool the solution to room temperature and dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter. Further dilute an appropriate volume of the filtrate with the mobile phase to obtain a concentration within the linearity range.

3. Method Validation

The developed method should be validated as per ICH guidelines for the following parameters:

- System Suitability: Inject the working standard solution six times and evaluate the system suitability parameters. The % RSD for the peak areas of both drugs should be less than 2.0%. Tailing factor should be less than 2.0 and the theoretical plates should be more than 2000 for both peaks.
- Specificity: The specificity of the method can be demonstrated by showing that there is no
 interference from excipients present in the pharmaceutical formulation. A placebo solution
 should be injected to confirm the absence of peaks at the retention times of desloratadine
 and pseudoephedrine.
- Linearity: Linearity can be assessed by preparing a series of at least five concentrations of each drug over the range of 2-20 μg/mL for desloratedine and 72-720 μg/mL for pseudoephedrine.[1] A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined.
- Accuracy: Accuracy of the method can be determined by the recovery study at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The percentage recovery of the added drug should be calculated.
- Precision:



- Method Precision (Repeatability): The precision of the method can be ascertained by analyzing six independent sample preparations of a single batch of tablets. The % RSD of the assay results for both drugs should be calculated.
- Intermediate Precision (Ruggedness): The intermediate precision can be evaluated by performing the analysis on a different day, by a different analyst, or on a different instrument.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

Table 1: Chromatographic and System Suitability Parameters

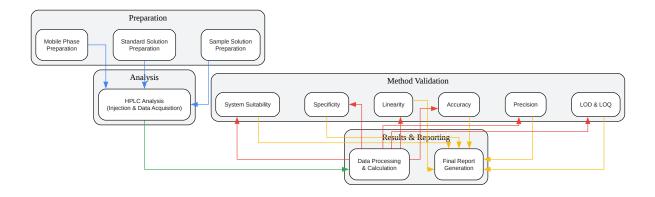
Parameter	Desloratadine	Pseudoephedrine	Acceptance Criteria
Retention Time (min)	~5.5[2]	~2.2[2]	-
Tailing Factor	< 1.5	< 1.5	< 2.0
Theoretical Plates	> 2000	> 2000	> 2000
% RSD of Peak Area (n=6)	< 1.0	< 1.0	< 2.0

Table 2: Method Validation Summary



Validation Parameter	Desloratadine	Pseudoephedrine
Linearity Range (μg/mL)	1.0 - 10.0[3]	48 - 480[3]
Correlation Coefficient (r²)	> 0.999	> 0.999
Accuracy (% Recovery)	98.0 - 102.0%	98.0 - 102.0%
Precision (% RSD)	< 2.0%	< 2.0%
LOD (μg/mL)	0.14[3]	3.80[3]
LOQ (μg/mL)	0.43[3]	11.52[3]

Workflow Diagram



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Caption: Experimental workflow for HPLC method development and validation.



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